molecular formula C23H16ClN3O B12769042 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126245-06-5

1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one

Katalognummer: B12769042
CAS-Nummer: 126245-06-5
Molekulargewicht: 385.8 g/mol
InChI-Schlüssel: UNKJUDKUGOCOBL-ODYMTFIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzylidene and imidazolinone moieties, which contribute to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves the condensation of appropriate benzylidene derivatives with imidazolinone precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Benzylideneamino)-4-(p-chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
  • 1-[(p-Chlorobenzylidene)amino]-1H-benzotriazole
  • N,N’‐Bis(p‐chlorobenzylidene)‐1,3‐propanediamine

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylidene and imidazolinone moieties sets it apart from other similar compounds, making it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

126245-06-5

Molekularformel

C23H16ClN3O

Molekulargewicht

385.8 g/mol

IUPAC-Name

(5Z)-3-[(E)-benzylideneamino]-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H16ClN3O/c24-20-13-11-17(12-14-20)15-21-23(28)27(25-16-18-7-3-1-4-8-18)22(26-21)19-9-5-2-6-10-19/h1-16H/b21-15-,25-16+

InChI-Schlüssel

UNKJUDKUGOCOBL-ODYMTFIRSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.